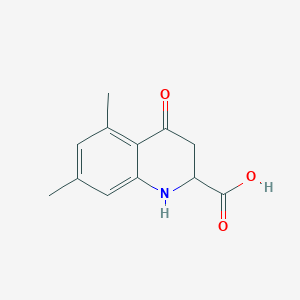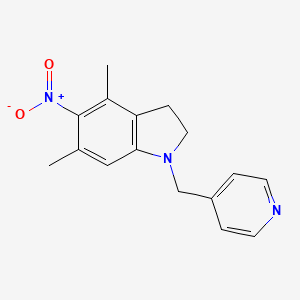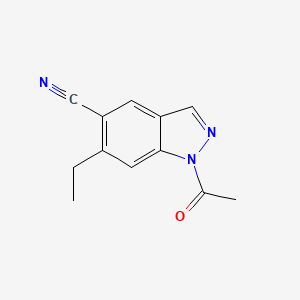
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dimethylamino group, and a pyridine ring with a carboxylic acid and a ketone group
Métodos De Preparación
The synthesis of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine to form the cyclopentyl-dimethylamino intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine ring and the carboxylic acid group. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with additional functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of action of various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentyl-5-(dibenzylamino)-1-phenyl-3-pentyn-1-ol: This compound has a similar cyclopentyl and amino group but differs in the presence of a phenyl and pentyn group.
1-Cyclopentyl-5-dimethylamino-1-phenyl-pent-3-yn-1-ol: This compound also contains a cyclopentyl and dimethylamino group but has a different overall structure with a phenyl and pentyn group.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)11-7-9(13(17)18)8-15(12(11)16)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,17,18) |
Clave InChI |
JEOMYAYYMPSXQZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CN(C1=O)C2CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)


![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
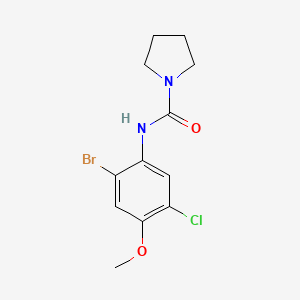
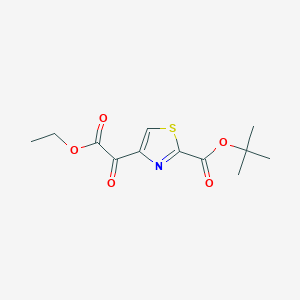
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
